molecular formula C19H13F2N3OS B2741957 5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-66-2

5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2741957
CAS No.: 941949-66-2
M. Wt: 369.39
InChI Key: ZIYYJGJZEBEFLG-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole-pyridazinone core. Key structural features include:

  • 7-position: A 4-fluorophenyl substituent, which may influence π-π stacking interactions in biological targets.
  • 2-position: A methyl group, contributing steric bulk without introducing polar functional groups.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., thiazolo[4,5-d]pyridazinones with varied substituents) exhibit diverse biological activities, including analgesic and receptor-binding properties .

Properties

IUPAC Name

7-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(13-5-7-14(20)8-6-13)23-24(19(17)25)10-12-3-2-4-15(21)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYYJGJZEBEFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the pyridazine ring: This involves the cyclization of the thiazole intermediate with a hydrazine derivative.

    Introduction of the fluorobenzyl and fluorophenyl groups: This step often involves nucleophilic substitution reactions using fluorobenzyl halides and fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent selection: Choosing solvents that maximize solubility and minimize side reactions.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Core Heterocycle Modifications

Thiazolo[4,5-d]pyridazinones vs. Isoxazolo[4,5-d]pyridazinones

  • Example: 7-Phenylisoxazolo[4,5-d]pyridazin-4(5H)-one derivatives () replace the thiazole sulfur with oxygen. Compounds like 4a and 4g demonstrated morphine-like analgesic activity in hot-plate tests, suggesting the core heteroatom (O vs. S) may modulate target affinity .

Thiazolo vs. Thieno/Pyrimidine Hybrids

  • Example: 7-Amino-5-(4-fluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one () replaces the thiazole with a thiophene ring.

Substituent Effects at Key Positions

5-Position Modifications
Compound 5-Position Substituent Biological Activity (Model) Key Findings
Target Compound 3-Fluorobenzyl Not reported Fluorine may improve metabolic stability vs. non-fluorinated analogs .
7-(2-Furyl)-2-pyrrolidinyl analog () N-substituted chloroacetamides Analgesic (Hot plate, acetic acid) Electron-donating groups (e.g., 4-OMe) enhanced activity .
5-(4-Chlorophenyl)thieno derivative () 4-Chlorophenyl Not reported Chlorine’s hydrophobicity may improve membrane permeability .
7-Position Modifications
Compound 7-Position Substituent Activity/Property Reference
Target Compound 4-Fluorophenyl N/A
7-Phenyl-2-pyrrolidinyl analog () Phenyl Synthesized via Ganch reaction; yield 77% Higher yields with pyrrolidine vs. piperidine .
7-(2-Thienyl)-2-piperidinyl analog () Thiophen-2-yl Commercial availability (AChemBlock) Thiophene may confer redox stability vs. phenyl .
2-Position Modifications
  • Methyl (Target Compound) : Minimal steric hindrance; may favor compact binding pockets.
  • For example, 2-piperidinyl analogs showed improved synthetic yields (~77%) compared to morpholine derivatives .

Fluorination Trends

  • Dual Fluorination (Target Compound) : The 3-fluorobenzyl and 4-fluorophenyl groups likely increase lipophilicity (logP) and resistance to oxidative metabolism, as seen in fluorinated analogs like 5-(2,4-difluorophenyl)-7-methyl-2-phenyl derivative () .
  • Mono-Fluorination: 7-(4-Fluorophenyl) substituents in thiazolo derivatives (e.g., ) balance hydrophobicity and target engagement without excessive metabolic penalty .

Pharmacological Activity Trends

  • Analgesic Effects: Thiazolo[4,5-d]pyridazinones with electron-donating substituents (e.g., 4-OMe, ) showed stronger analgesic effects than electron-withdrawing groups (e.g., fluorine) . Isoxazolo derivatives () achieved morphine-like efficacy at higher doses (25 mg/kg vs. 5 mg/kg for morphine), suggesting core-dependent potency differences .
  • Receptor Targeting :

    • NPY2 receptor ligands (e.g., AZD8797, ) share structural motifs (thiazolo-pyrimidine core) but differ in substituent positioning, highlighting the importance of the 5- and 7-positions for selectivity .

Biological Activity

5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolopyridazine class, characterized by its complex structure and the presence of fluorine substituents. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure

The compound features a thiazolopyridazine core with fluorinated aromatic groups, which significantly influence its biological properties. The structural formula is represented as follows:

C19H13F2N3OS\text{C}_{19}\text{H}_{13}\text{F}_2\text{N}_3\text{OS}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, potentially modulating various biological pathways.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing thiazolopyridazine cores have shown efficacy against breast, colon, and lung cancer cells. The IC50 values for these activities are crucial for evaluating their therapeutic potential.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
This compoundHCT116 (colon cancer)TBD
This compoundA549 (lung cancer)TBD

Note: TBD indicates that specific IC50 values need further research to be established.

Enzyme Inhibition Studies

Inhibitory studies on enzymes such as monoamine oxidase (MAO) have shown that compounds similar to this compound can exhibit potent inhibition. For example, selective MAO-B inhibitors derived from pyridazinones have demonstrated IC50 values in the low micromolar range.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the efficacy of thiazolopyridazine derivatives against various cancer cell lines, highlighting significant growth inhibition at micromolar concentrations. The presence of fluorine substituents was found to enhance activity.
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of similar compounds against neurodegenerative diseases, suggesting that these derivatives could serve as potential lead candidates for treating conditions like Alzheimer's disease.

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